

Application Notes and Protocols for Assessing Picarbutrazox Translaminar Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

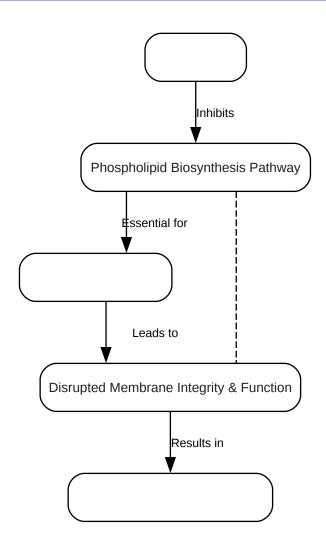
Picarbutrazox is a novel fungicide belonging to the tetrazolyloxime chemical class (FRAC Group U17) with a unique mode of action.[1] It is particularly effective against oomycete pathogens, such as Phytophthora and Pythium species, which cause devastating diseases in various crops.[2][3] A key characteristic of **Picarbutrazox** is its translaminar activity, enabling the active ingredient to move from the treated leaf surface to the untreated surface, thereby protecting the entire leaf. This property is crucial for effective disease control, especially when spray coverage is not uniform.

These application notes provide a detailed protocol for assessing the translaminar activity of **Picarbutrazox** in a laboratory setting. The described methodologies are designed to deliver reproducible and quantifiable results, aiding in the evaluation of this fungicide's efficacy.

Putative Mode of Action

The precise mode of action for **Picarbutrazox** is still under investigation, however, it is theorized to disrupt the biosynthesis of phospholipids in oomycetes.[1] This disruption is hypothesized to interfere with the integrity and function of the pathogen's cellular membranes, leading to abnormal swelling and hyperbranching of mycelia, and inhibition of spore formation and germination.[1]





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Caption: Putative mode of action of **Picarbutrazox**.

Experimental Protocols Leaf Disc Assay for Translaminar Activity Assessment

This protocol details a leaf disc assay to quantify the translaminar movement and efficacy of **Picarbutrazox** against an oomycete pathogen, for example, Phytophthora infestans on tomato or potato leaves.

Materials:

- Picarbutrazox technical grade or formulated product
- Host plant (e.g., tomato or potato plants, 4-6 weeks old)



- · Oomycete pathogen (Phytophthora infestans) culture
- · Sterile distilled water
- Wetting agent (e.g., Tween 20)
- Micropipettes
- Sterile Petri dishes (9 cm)
- Filter paper (sterile)
- Cork borer or leaf punch (1.5 cm diameter)
- Forceps (sterile)
- Growth chamber with controlled temperature, humidity, and lighting
- Microscope

Procedure:

- Plant Preparation: Grow healthy host plants in a greenhouse or growth chamber. Select young, fully expanded leaves for the assay.
- Picarbutrazox Solution Preparation: Prepare a stock solution of Picarbutrazox in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) to achieve the desired test concentrations.
- Leaf Treatment:
 - Carefully detach healthy leaves from the plants.
 - \circ Using a micropipette, apply a small droplet (e.g., 10 μ L) of the **Picarbutrazox** solution to the adaxial (upper) surface of the leaf. Ensure the droplet remains in a localized area.



- As a control, apply a droplet of the water/wetting agent solution without **Picarbutrazox** to other leaves.
- Mark the application spot.
- Allow the droplets to dry completely in a fume hood (approximately 2-3 hours).

Leaf Disc Excision:

 Using a cork borer, carefully excise leaf discs (1.5 cm diameter) from the treated leaves, ensuring the treated spot is in the center of the disc.

Inoculation:

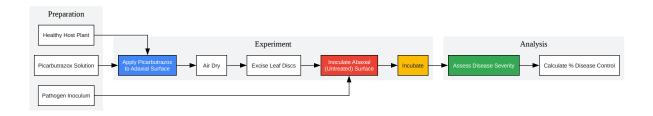
- Prepare a zoospore suspension of P. infestans from a fresh culture plate according to standard laboratory procedures. Adjust the concentration to approximately 1 x 10⁵ zoospores/mL.
- Place the leaf discs with the abaxial (lower, untreated) side facing up in a sterile Petri dish lined with moist filter paper.
- \circ Pipette a small droplet (e.g., 10 μ L) of the zoospore suspension onto the center of the abaxial surface of each leaf disc.
- Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at a suitable temperature (e.g., 18-20°C) with high humidity and a photoperiod (e.g., 16h light / 8h dark) for 5-7 days.

Disease Assessment:

- After the incubation period, assess the percentage of the leaf disc area showing disease symptoms (e.g., lesions, sporulation) on the untreated (abaxial) surface.
- Disease severity can be rated using a visual scale (e.g., 0 = no symptoms, 1 = 1-25% area infected, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%).
- Calculate the percent disease control using the formula:



• % Control = [(Disease in Control - Disease in Treatment) / Disease in Control] x 100



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Caption: Experimental workflow for the leaf disc assay.

Data Presentation

The following table presents illustrative data from a hypothetical leaf disc assay to demonstrate the translaminar activity of **Picarbutrazox**.

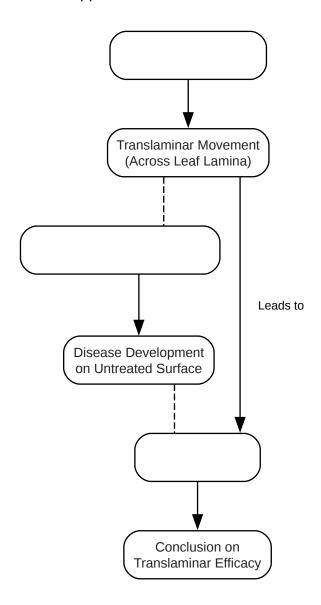
Picarbutrazox Concentration (µg/mL)	Mean Disease Severity on Abaxial Surface (%)	Standard Deviation	Percent Disease Control (%)
0 (Control)	85.2	5.6	0
1	42.5	4.1	50.1
5	15.8	3.2	81.5
10	5.1	1.9	94.0
25	1.2	0.8	98.6



Note: This data is for illustrative purposes only and does not represent actual experimental results.

Logical Relationship of Translaminar Activity Assessment

The assessment of translaminar activity is based on a logical progression from application to the observation of an effect on the opposite, untreated surface of the leaf.



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Caption: Logical flow of translaminar activity assessment.



Conclusion

The protocol described provides a robust framework for the in-vitro assessment of **Picarbutrazox**'s translaminar activity. By quantifying the inhibition of pathogen growth on the untreated leaf surface, researchers can gain valuable insights into the mobility and efficacy of this fungicide. This information is critical for optimizing application strategies and ensuring effective disease management in agricultural settings. Further studies could explore the influence of different formulations, environmental conditions, and plant species on the translaminar movement of **Picarbutrazox**.

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